molecular formula C16H18N2O B4435938 3-(4-ethylphenyl)-N-3-pyridinylpropanamide

3-(4-ethylphenyl)-N-3-pyridinylpropanamide

Cat. No. B4435938
M. Wt: 254.33 g/mol
InChI Key: GMWYNPGXENPXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenyl)-N-3-pyridinylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EPPA belongs to the class of compounds known as amides, which are widely used in pharmaceuticals due to their ability to interact with biological receptors. The purpose of

Scientific Research Applications

3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been extensively studied for its potential applications in drug development. It has been shown to have activity against a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a variety of physiological processes, including pain sensation, immune function, and mood regulation. Inhibition of FAAH by 3-(4-ethylphenyl)-N-3-pyridinylpropanamide leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential for a variety of conditions, including pain, anxiety, and inflammation.

Mechanism of Action

3-(4-ethylphenyl)-N-3-pyridinylpropanamide acts as an inhibitor of FAAH by binding to the active site of the enzyme. This leads to a decrease in the breakdown of endocannabinoids, which results in an increase in their levels. The mechanism of action of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been extensively studied using a variety of techniques, including X-ray crystallography, molecular modeling, and enzymatic assays.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against FAAH, 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has also been found to have activity against other enzymes, including monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2). 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models, which may be due to its ability to increase endocannabinoid levels. 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has also been found to have anxiolytic effects in animal models, which may be due to its ability to modulate the activity of GPCRs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide is its high potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has not yet been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 3-(4-ethylphenyl)-N-3-pyridinylpropanamide. One area of interest is the development of more soluble analogs of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide that can be used in a wider range of experimental settings. Another area of interest is the study of the effects of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide on other biological targets, including GPCRs and ion channels. Additionally, further research is needed to fully understand the safety and efficacy of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide in humans, which could lead to the development of new therapies for a variety of conditions.

properties

IUPAC Name

3-(4-ethylphenyl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-13-5-7-14(8-6-13)9-10-16(19)18-15-4-3-11-17-12-15/h3-8,11-12H,2,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWYNPGXENPXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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